Lafutidine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lafutidine is a second generation histamine H2 receptor antagonist having multimodal mechanism of action and used to treat gastrointestinal disorders. It is marketed in Japan and India. Like other H2 receptor antagonists it prevents the secretion of gastric acid. It also activates calcitonin gene related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow, increases somatostatin levels also resulting in less gastric acid secretion, causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of H. pylori to gastric cells.

Wissenschaftliche Forschungsanwendungen

Gastroprotective Effects

Lafutidine exhibits significant gastroprotective properties, primarily through its action on capsaicin-sensitive afferent neurons. Research indicates that lafutidine not only inhibits gastric acid secretion but also enhances mucosal defense mechanisms.

Case Study: Gastric Mucosal Injury Prevention

A study conducted on rats demonstrated that lafutidine effectively protected against gastric mucosal injury induced by hydrochloric acid and ethanol. The administration of lafutidine resulted in a dose-dependent reduction in gastric lesions, with protective effects observed even at low doses (1 mg/kg) . The mechanism involves the activation of prostaglandins and nitric oxide pathways, which are crucial for maintaining gastric mucosal integrity .

| Dosage (mg/kg) | Gastric Lesion Inhibition (%) |

|---|---|

| 1 | 36.8 |

| 3 | 85.4 |

| 10 | 89.7 |

Enhancement of Gastric Blood Flow

Lafutidine has been shown to augment gastric mucosal blood flow in response to acid stimulation. A study utilizing laser Doppler flowmetry revealed that lafutidine significantly increased both gastric mucosal blood flow and duodenal bicarbonate secretion when administered prior to acid exposure . This enhancement is critical as it helps maintain mucosal pH and protects against acid-induced damage.

Clinical Applications in Oncology

Lafutidine has also been evaluated for its potential to reduce gastrointestinal toxicity associated with chemotherapy. A clinical study involving patients with gastric adenocarcinoma undergoing adjuvant chemotherapy found that lafutidine significantly improved quality of life and reduced gastrointestinal side effects compared to standard treatment alone .

Efficacy in Chemotherapy-Induced Toxicity

- Patient Population : Stage II and III gastric cancer patients post-gastrectomy.

- Treatment Groups : Patients received either S-1 (an oral fluoropyrimidine) alone or S-1 plus lafutidine.

- Outcomes : Significant reduction in gastrointestinal toxicity was reported in the lafutidine group, demonstrating its utility as a supportive care agent during cancer treatment.

Comparative Effectiveness Against Other Agents

Lafutidine's effectiveness has been compared with other gastroprotective agents such as omeprazole and capsaicin. Studies indicate that while omeprazole is effective in reducing acid secretion, lafutidine provides additional benefits by enhancing mucosal defenses through neurogenic mechanisms .

Comparison Table of Gastroprotective Agents

| Agent | Mechanism | Primary Use |

|---|---|---|

| Lafutidine | H2 receptor antagonist + neurogenic | Ulcer prevention, gastroprotection |

| Omeprazole | Proton pump inhibitor | Acid suppression |

| Capsaicin | TRPV1 agonist | Pain relief, gastroprotection |

Eigenschaften

Molekularformel |

C22H30ClN3O4S |

|---|---|

Molekulargewicht |

468.009 |

IUPAC-Name |

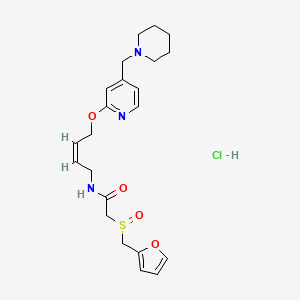

(Z)-2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide hydrochloride |

InChI |

InChI=1S/C22H29N3O4S.ClH/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25;/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26);1H/b5-2-; |

InChI-Schlüssel |

KSIJVCSWGMQWNM-PVOKDAACSA-N |

SMILES |

O=C(NC/C=C\COC1=NC=CC(CN2CCCCC2)=C1)CS(CC3=CC=CO3)=O.[H]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FRG-8813; FRG8813; FRG 8813; Lafutidine HCl; Lafutidine hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.